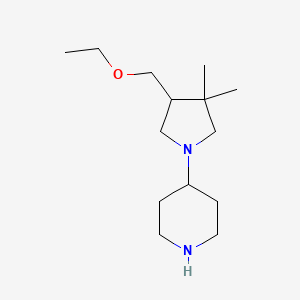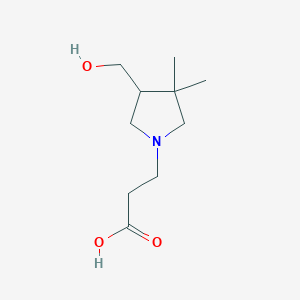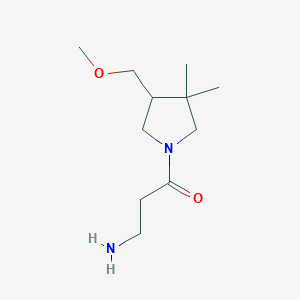
4-(2,4-二甲基苯基)哌嗪-1-胺
描述
4-(2,4-Dimethylphenyl)piperazin-1-amine is a useful research compound. Its molecular formula is C12H19N3 and its molecular weight is 205.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2,4-Dimethylphenyl)piperazin-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,4-Dimethylphenyl)piperazin-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
缉获材料的鉴定和分析
哌嗪类化合物,包括“4-(2,4-二甲基苯基)哌嗪-1-胺”,经常在缉获材料中发现。 它们可以使用气相色谱-质谱联用 (GC-MS)、高效液相色谱 (HPLC) 和傅里叶变换红外 (FTIR) 光谱等多种方法进行鉴定和分析 .
哌嗪衍生物的合成
“4-(2,4-二甲基苯基)哌嗪-1-胺”用于合成哌嗪衍生物。 最近的方法包括 1,2-二胺衍生物与锍盐的环化、Ugi 反应、氮亲核试剂作用下氮丙啶的开环、含有氨基的炔烃的分子间环加成反应、平行固相合成和光催化合成 .
生物和药理活性
哌嗪及其衍生物,包括“4-(2,4-二甲基苯基)哌嗪-1-胺”,表现出广泛的生物和药理活性。 它们广泛应用于三甲曲辛、拉诺拉嗪、别呋拉林、阿立哌唑、喹硫平、茚地那韦、西格列汀和维斯替潘等药物 .
2-取代手性哌嗪的合成
通过在碱性条件下用保护的 1,2-二胺与 2-溴乙基二苯基锍三氟甲磺酸盐反应,可以合成 2-取代手性哌嗪 .
哌嗪并吡咯烷酮的合成
“4-(2,4-二甲基苯基)哌嗪-1-胺”可用于合成哌嗪并吡咯烷酮。 关键步骤包括二胺与原位生成的锍盐之间的氮-迈克尔加成 .
作用机制
Target of Action
It is known that some piperazine derivatives have significant pharmacophoric activities . They have been tested for antibacterial and antifungal activities against various organisms such as Staphylococcus aureus, Streptomyces epidermidis, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus .
Mode of Action
It is known that piperazine derivatives can interfere with the natural life cycle of bacteria, thus creating evolutionary pressure on them .
Biochemical Pathways
It is known that piperazine derivatives can affect a wide range of biological and pharmaceutical activities .
Result of Action
Many synthesized compounds of the piperazine family have shown significant antimicrobial and antifungal properties .
生化分析
Biochemical Properties
4-(2,4-Dimethylphenyl)piperazin-1-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the brain. The interaction between 4-(2,4-Dimethylphenyl)piperazin-1-amine and acetylcholinesterase results in the inhibition of the enzyme’s activity, which can have implications for cognitive functions . Additionally, this compound has shown interactions with other proteins involved in neurotransmission, potentially affecting synaptic signaling and plasticity.
Cellular Effects
The effects of 4-(2,4-Dimethylphenyl)piperazin-1-amine on various types of cells and cellular processes are profound. In neuronal cells, it has been shown to influence cell signaling pathways, particularly those related to neurotransmitter release and uptake. This compound can modulate gene expression, leading to changes in the production of proteins involved in synaptic function and plasticity. Furthermore, 4-(2,4-Dimethylphenyl)piperazin-1-amine affects cellular metabolism by altering the activity of enzymes involved in energy production and utilization .
Molecular Mechanism
At the molecular level, 4-(2,4-Dimethylphenyl)piperazin-1-amine exerts its effects through several mechanisms. It binds to acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic signaling. Additionally, 4-(2,4-Dimethylphenyl)piperazin-1-amine can modulate the activity of other enzymes and proteins involved in neurotransmission, further influencing synaptic function and plasticity . Changes in gene expression induced by this compound also contribute to its molecular effects, as it can upregulate or downregulate the production of specific proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(2,4-Dimethylphenyl)piperazin-1-amine have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur over extended periods. Long-term exposure to 4-(2,4-Dimethylphenyl)piperazin-1-amine has been shown to result in sustained changes in cellular function, including alterations in gene expression and enzyme activity. These temporal effects highlight the importance of considering the duration of exposure when studying the biochemical properties of this compound .
Dosage Effects in Animal Models
The effects of 4-(2,4-Dimethylphenyl)piperazin-1-amine vary with different dosages in animal models. At low doses, the compound has been observed to enhance cognitive functions and improve memory retention. At higher doses, it can lead to toxic effects, including neurotoxicity and impaired motor function. Threshold effects have been identified, indicating that there is a specific dosage range within which the compound exerts its beneficial effects without causing adverse reactions .
Metabolic Pathways
4-(2,4-Dimethylphenyl)piperazin-1-amine is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can influence metabolic flux by altering the activity of key enzymes involved in energy production and utilization. Additionally, it can affect metabolite levels, leading to changes in the concentrations of specific molecules within cells .
Transport and Distribution
Within cells and tissues, 4-(2,4-Dimethylphenyl)piperazin-1-amine is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The distribution of 4-(2,4-Dimethylphenyl)piperazin-1-amine can influence its activity and function, as its presence in different cellular regions can affect its interactions with biomolecules .
Subcellular Localization
The subcellular localization of 4-(2,4-Dimethylphenyl)piperazin-1-amine is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization within cells can influence its interactions with enzymes, proteins, and other biomolecules, ultimately affecting its biochemical properties and cellular effects .
属性
IUPAC Name |
4-(2,4-dimethylphenyl)piperazin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-10-3-4-12(11(2)9-10)14-5-7-15(13)8-6-14/h3-4,9H,5-8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VENRVVIBVZXKFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-Methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)acetic acid](/img/structure/B1479106.png)
![3-Amino-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B1479108.png)



![2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)butan-1-one](/img/structure/B1479117.png)

![1-(4-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)-2-(methylamino)ethan-1-one](/img/structure/B1479120.png)



![3-(4-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propanoic acid](/img/structure/B1479126.png)
![2-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-ol](/img/structure/B1479127.png)
![3-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1479129.png)
